1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine
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Overview
Description
1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine is a chemical compound characterized by the presence of two ethanediamine groups substituted with 3,5-bis(trifluoromethyl)phenyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
3,5-Bis(trifluoromethyl)aniline: Utilized in the production of agrochemicals and pharmaceuticals.
Uniqueness
1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine is unique due to its dual ethanediamine groups, which provide additional sites for chemical modification and interaction with molecular targets.
Properties
Molecular Formula |
C18H12F12N2 |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
1,2-bis[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H12F12N2/c19-15(20,21)9-1-7(2-10(5-9)16(22,23)24)13(31)14(32)8-3-11(17(25,26)27)6-12(4-8)18(28,29)30/h1-6,13-14H,31-32H2 |
InChI Key |
CZDGGXDMTHHZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)N |
Origin of Product |
United States |
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